1-(4-Bromophenyl)-1,2,2-triphenylethanol
Description
1-(4-Bromophenyl)-1,2,2-triphenylethanol is a tertiary alcohol characterized by a hydroxyl group (-OH) attached to a central carbon that is bonded to three phenyl rings and a 4-bromophenyl substituent. The bromophenyl derivative is synthesized via reduction of its ketone precursor using agents like lithium aluminum hydride (LiAlH4) . Isotopic labeling studies on the parent compound reveal its reactivity in acidic conditions, where it undergoes statistical carbon-14 redistribution, suggesting intermediacy of carbocation species .
Properties
Molecular Formula |
C26H21BrO |
|---|---|
Molecular Weight |
429.3 g/mol |
IUPAC Name |
1-(4-bromophenyl)-1,2,2-triphenylethanol |
InChI |
InChI=1S/C26H21BrO/c27-24-18-16-23(17-19-24)26(28,22-14-8-3-9-15-22)25(20-10-4-1-5-11-20)21-12-6-2-7-13-21/h1-19,25,28H |
InChI Key |
PPRQLSUUVLNCJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(C3=CC=CC=C3)(C4=CC=C(C=C4)Br)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural and functional properties of 1-(4-Bromophenyl)-1,2,2-triphenylethanol with related compounds:
Research Findings
- Isotopic Labeling: Carbon-14 studies on 1,2,2-triphenylethanol (parent compound) revealed non-statistical isotopic distribution in its acetate derivatives under acidic conditions, supporting a carbocation-mediated mechanism .
- Synthetic Pathways: 1,2,2-Triphenylethanol is formed via reduction of triphenylacetylene intermediates in magnesium-mediated reactions, highlighting its role in organometallic synthesis .
- Material Applications : The ethylene analog, 1-(4-Bromophenyl)-1,2,2-triphenylethylene, serves as a ligand in MOFs due to its rigid, conjugated structure .
Q & A
Q. Advanced
- Silver Carbonate Oxidation : Exposing the alcohol to Ag₂CO₃ in anhydrous solvents (e.g., benzene) generates ketones, with kinetics monitored via ¹H NMR or HPLC .
- Accelerated Stability Testing : High-temperature or UV-exposure studies assess degradation pathways, with LC-MS identifying decomposition products.
What analytical methods resolve contradictions in reported spectral data for this compound?
Advanced
Discrepancies in NMR/IR data often arise from:
- Solvent Effects : Compare spectra in deuterated DMSO vs. CDCl₃ to assess hydrogen bonding.
- Impurity Profiling : High-resolution mass spectrometry (HRMS) detects trace by-products (e.g., residual ketone precursors) .
- X-ray Crystallography : Single-crystal analysis (e.g., via synchrotron radiation) provides definitive structural validation .
How can computational modeling enhance understanding of this compound’s reactivity?
Q. Advanced
- DFT Calculations : Predict reaction barriers for key steps (e.g., LiAlH4 reduction) and optimize transition states.
- Molecular Dynamics : Simulate solvent interactions to explain solubility trends (e.g., poor aqueous solubility due to hydrophobic aryl groups).
- Docking Studies : Explore potential biological interactions (e.g., enzyme binding) if bioactivity is hypothesized .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
